Ethacrynic Acid L-Cysteine Adduct

Description

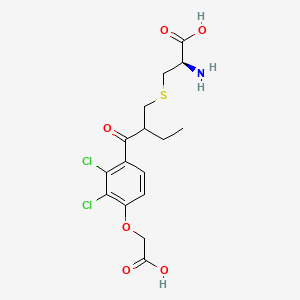

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2NO6S/c1-2-8(6-26-7-10(19)16(23)24)15(22)9-3-4-11(14(18)13(9)17)25-5-12(20)21/h3-4,8,10H,2,5-7,19H2,1H3,(H,20,21)(H,23,24)/t8?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVLLFXKDHUWAH-HTLJXXAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CSCC(C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CSC[C@@H](C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747716 | |

| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51246-37-8 | |

| Record name | Ethacrynic acid-cysteine conjugate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHACRYNIC ACID-CYSTEINE CONJUGATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE93CB7QJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biogenesis and Formation Mechanisms of Ethacrynic Acid L Cysteine Adduct

Chemical Pathways of Adduct Formation

The formation of the ethacrynic acid L-cysteine adduct can occur through a direct chemical reaction, independent of enzymatic activity. This process is primarily governed by the principles of Michael addition and is influenced by stereochemical factors.

Michael Addition Reaction Mechanisms

Ethacrynic acid possesses an α,β-unsaturated ketone functional group, which acts as a Michael acceptor. nih.govhilarispublisher.commdpi.com This makes it susceptible to nucleophilic attack by compounds containing thiol groups, such as the amino acid L-cysteine. nih.govhilarispublisher.commdpi.com The reaction involves the addition of the sulfhydryl group of L-cysteine to the β-carbon of the α,β-unsaturated system in ethacrynic acid. hilarispublisher.com This nucleophilic addition results in the formation of a stable thioether bond, creating the this compound. researchgate.net This reaction can proceed non-enzymatically under physiological conditions. nih.gov The cytotoxicity of ethacrynic acid and its analogues has been shown to be dependent on this α,β-unsaturated ketone moiety, which can react with cellular thiols like L-cysteine. nih.govplos.org

Stereochemical Considerations in Adduct Formation

The Michael addition of L-cysteine to ethacrynic acid results in the formation of a new chiral center. This means that two diastereomers of the this compound can be formed. wur.nlphysiology.org When the adduct is prepared chemically, it typically consists of an equal mixture of these two diastereoisomers. wur.nl However, the stereochemistry of the adduct can significantly influence its biological activity. For instance, the adduct of ethacrynic acid with L-cysteine is a more potent inhibitor of Na-K-2Cl cotransport in avian erythrocytes than the adduct formed with D-cysteine. physiology.org This suggests that the stereospecificity of the interaction is crucial for its biological effect.

Enzymatic Catalysis of Adduct Formation

The formation of the this compound is significantly accelerated in the presence of specific enzymes, most notably Glutathione (B108866) S-transferases (GSTs).

Role of Glutathione S-Transferases (GSTs) in Conjugation

Glutathione S-transferases are a family of enzymes that play a crucial role in the detoxification of a wide range of electrophilic compounds by catalyzing their conjugation with glutathione (GSH). researchgate.netmdpi.com Ethacrynic acid is a known substrate for GSTs, which facilitate its conjugation with GSH to form an ethacrynic acid-GSH conjugate. researchgate.netresearchgate.net This process is a key step in the metabolism and elimination of the drug. The formation of the this compound can be seen as an analogous reaction, where L-cysteine takes the place of glutathione.

Isozyme Specificity in GST-Mediated Adduction

Different isozymes of GSTs exhibit varying efficiencies in catalyzing the conjugation of ethacrynic acid. The alpha, mu, and pi classes of GSTs are all capable of this catalytic activity. researchgate.netnih.gov However, the pi-class GST, particularly GSTP1-1, is notably efficient in this reaction. wur.nlmdpi.com Studies have shown that GSTP1-1 stereospecifically catalyzes the formation of one of the diastereoisomers of the ethacrynic acid glutathione conjugate. wur.nl This enzymatic reaction is dominant over the chemical conjugation at physiological pH. wur.nl Similarly, GSTA1-1 also shows a preference for forming the same diastereoisomer, while GSTA1-2 and GSTA2-2 are not stereoselective in this conjugation. wur.nl The reversible inhibition of GSTs by ethacrynic acid also shows isozyme specificity, with I50-values varying across the alpha, mu, and pi classes. nih.gov

Below is an interactive data table summarizing the inhibitory effects of ethacrynic acid on different GST classes.

| GST Class | I50-values (μM) for Ethacrynic Acid |

| Alpha | 4.6-6.0 |

| Mu | 0.3-1.9 |

| Pi | 3.3-4.8 |

Data sourced from nih.gov

Kinetics of Enzymatic Adduct Formation

The enzymatic formation of the ethacrynic acid-GSH conjugate by GST-pi is a rapid process. researchgate.net However, the non-enzymatic reaction also occurs at a significant rate. researchgate.net The accumulation of the ethacrynic acid-GSH conjugate in the reaction mixture leads to the inhibition of GST-pi. researchgate.net Consequently, over a longer period (e.g., 150 minutes), the total amount of conjugate formed is nearly identical in the presence or absence of GST-pi due to this product inhibition and the concurrent rapid non-enzymatic reaction. researchgate.net The ethacrynic acid-GSH conjugate itself is a more potent inhibitor of human lung GST-pi than ethacrynic acid, with Ki values of 1.5 µM and 11.5 µM, respectively. researchgate.netpharmgkb.org

The following table provides a comparison of the inhibition constants (Ki) for ethacrynic acid and its glutathione conjugate on human lung GST-pi.

| Inhibitor | Ki (μM) |

| Ethacrynic Acid | 11.5 |

| Ethacrynic Acid-GSH Conjugate | 1.5 |

Data sourced from researchgate.netpharmgkb.org

Other Enzymatic Contributions to Thiol Adduct Synthesis

While glutathione S-transferases (GSTs) are primary enzymes involved in the conjugation of ethacrynic acid with glutathione (a precursor to the cysteine adduct), other enzymes also play a role in the broader context of thiol adduct synthesis. researchgate.nettandfonline.comnih.gov The formation of the this compound is part of the mercapturic acid pathway, a major route for the biotransformation of electrophilic compounds. tandfonline.com This pathway involves a series of enzymatic steps:

Glutathione S-transferase (GST) catalyzes the initial conjugation of ethacrynic acid with glutathione (GSH) to form an ethacrynic acid-glutathione conjugate (EA-SG). researchgate.netnih.gov

γ-Glutamyltransferases and dipeptidases then sequentially hydrolyze the glutamate (B1630785) and glycine (B1666218) residues from the EA-SG conjugate, yielding the this compound. tandfonline.com

Finally, cysteine S-conjugate N-acetyltransferase can acetylate the cysteine adduct to form the corresponding mercapturic acid. tandfonline.com

This enzymatic cascade ensures the efficient detoxification and elimination of ethacrynic acid from the body.

Factors Influencing Adduct Yield and Stability in Research Models

The yield and stability of the this compound are critical parameters in research models, as they can impact the interpretation of experimental results. Several factors have been identified to influence these properties.

The pH of the surrounding medium plays a significant role in the stability of the this compound. The Michael addition reaction that forms the adduct is reversible, a process known as a retro-Michael reaction. nih.govresearchgate.net The rate of this reversal is pH-dependent. In a study examining the release of ethacrynic acid from various thiol adducts, it was observed that the stability of the adducts is influenced by the pH of the solution. nih.gov Generally, the adduct is more stable in acidic to neutral conditions. As the pH becomes more alkaline, the rate of the retro-Michael reaction can increase, leading to the liberation of free ethacrynic acid and L-cysteine. researchgate.net This pH-dependent stability is an important consideration in experimental designs and in understanding the in vivo behavior of the adduct.

The concentration and availability of the thiol-containing compound, in this case, L-cysteine, directly impact the formation of the adduct. nih.gov According to the principles of chemical kinetics, a higher concentration of L-cysteine will drive the equilibrium of the Michael addition reaction towards the formation of the adduct, increasing the yield. researchgate.net The availability of the thiol group is also crucial. Factors that can reduce the effective concentration of free L-cysteine, such as oxidation to cystine or interaction with other molecules, can consequently decrease the rate and extent of adduct formation. mdpi.com

The reaction environment, including the solvent system and the presence of other molecules, can also affect adduct formation and stability. For instance, the polarity of the solvent can influence the solubility of the reactants and the stability of the transition state of the reaction. The presence of other nucleophiles or electrophiles in the reaction mixture could lead to competing side reactions, potentially reducing the yield of the desired adduct. csic.es

Analytical Methodologies for Characterization and Detection of Ethacrynic Acid L Cysteine Adduct

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating the ethacrynic acid L-cysteine adduct from complex biological matrices. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two principal methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely adopted technique for the analysis of the this compound due to its high resolution and sensitivity. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common HPLC mode for separating the this compound. nih.govscite.airesearchgate.net In this technique, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. aacrjournals.org This setup allows for the effective separation of the relatively polar adduct from other components in the sample matrix. The hydrophobic nature of the ethacrynic acid portion of the adduct and the polar characteristics of the L-cysteine moiety influence its retention behavior on the column. Several studies have successfully employed RP-HPLC for the determination of this adduct in various biological samples. nih.govnih.govacs.org

A study detailing the HPLC analysis of ethacrynic acid and its thiol conjugates utilized a Diamonsil C18 reversed-phase column (200 × 4.6 mm, 5 µm) to achieve separation. aacrjournals.org Another method developed for the determination of ethacrynic acid and its cysteine conjugate in biological material also employed a reversed-phase HPLC approach with a Spherisorb ODS II (3 µm) analytical column. nih.gov

Table 1: Examples of Reversed-Phase HPLC Columns for this compound Analysis

| Column Name | Particle Size (µm) | Dimensions (mm) |

| Spherisorb ODS II | 3 | Not Specified |

| Diamonsil C18 | 5 | 200 x 4.6 |

| Acquity UPLC BEH C18 | 1.7 | 2.1 x 50 |

This table is based on data from multiple sources. nih.govaacrjournals.orgnih.gov

Both isocratic and gradient elution strategies are employed in the HPLC analysis of the this compound. nih.govscribd.com

Isocratic elution , where the mobile phase composition remains constant throughout the analysis, offers simplicity and is suitable for less complex samples. nih.govphenomenex.com A developed HPLC assay for ethacrynic acid and its cysteine conjugate utilized isocratic elution with different mobile phase mixtures, including phosphoric acid-methanol-acetonitrile-tetrahydrofuran or triethylamine (B128534) buffer-methanol. nih.gov

Gradient elution , which involves a programmed change in the mobile phase composition during the run, is advantageous for complex samples containing compounds with a wide range of polarities. phenomenex.comlcms.cz This approach allows for the efficient elution of both early and late-eluting peaks, improving resolution and reducing analysis time. lcms.cz For instance, gradient elution has been effectively used in the separation of various compounds, demonstrating its utility for complex biological samples where the adduct may be present alongside numerous other substances. researchgate.netresearchgate.net

Ultraviolet (UV) absorption is a common and straightforward detection method for the this compound following HPLC separation. nih.govscite.ai The presence of the aromatic ring in the ethacrynic acid moiety of the adduct allows for its detection by monitoring the UV absorbance of the column eluate at a specific wavelength. nih.gov

Research indicates that the adduct can be detected by measuring the UV absorption at approximately 270 nm to 275 nm. nih.govrsc.orgresearchgate.net One study specifically set the UV detector to 275 nm for the analysis of both ethacrynic acid and its cysteine conjugate. nih.gov Another method involving derivatization with N-acetylcysteine measured absorbance at 270 nm. rsc.orgnih.gov The choice of wavelength is critical to maximize sensitivity and minimize interference from other components in the sample. researchgate.net

Table 2: UV Detection Wavelengths for Ethacrynic Acid Adducts

| Analyte | Wavelength (nm) |

| This compound | 275 |

| Ethacrynic Acid-N-acetylcysteine Adduct | 270 |

| Ethacrynic Acid | 273, 280 |

This table is based on data from multiple sources. nih.govscite.aiaacrjournals.orgrsc.org

Thin Layer Chromatography (TLC) for Adduct Identification

Thin-layer chromatography (TLC) serves as a simpler, more rapid, and cost-effective method for the qualitative identification of the this compound. While not providing the same level of resolution or quantification capabilities as HPLC, TLC is a valuable tool for initial screening and confirmation of the adduct's presence. syncsci.com

In one application, TLC was used to separate the ethacrynic acid-cysteine adduct from other related compounds. karger.com The separation is achieved on a stationary phase, such as a silica (B1680970) gel plate, with a suitable mobile phase. After development, the spots corresponding to the adduct can be visualized under UV light or by using specific staining reagents. For instance, ninhydrin (B49086) can be used to detect the amino group of the cysteine moiety. karger.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive structural elucidation and sensitive quantification of the this compound. When coupled with a separation technique like HPLC (LC-MS), it provides a powerful analytical platform.

The molecular weight of the this compound is 424.3 g/mol . synthinkchemicals.com Mass spectrometry can confirm the identity of the adduct by determining its mass-to-charge ratio (m/z). In one study, electrospray ionization mass spectrometry (ESI-MS) was used to confirm the covalent modification of a protein by ethacrynic acid, showing a mass increase corresponding to the addition of the drug. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion of the adduct and analyzing the resulting fragment ions. nih.govnih.gov This fragmentation pattern serves as a fingerprint for the molecule, allowing for unambiguous identification. For example, MS/MS analysis of a tryptic fragment of a protein modified by ethacrynic acid confirmed the site of adduction. nih.gov

LC-MS methods have been developed for the detection of drug-DNA adducts, a principle that is also applicable to the detection of the this compound in biological matrices. nih.gov These methods offer high sensitivity and specificity, enabling the detection of the adduct even at very low concentrations. nih.govvu.nl

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for characterizing the this compound. This soft ionization technique allows for the analysis of intact molecular ions, providing valuable information on the mass of the adduct and confirming its formation. nih.govresearchgate.net In ESI-MS, dissolved analytes are infused into the instrument, where they are ionized to form gaseous ions. nih.gov This process typically involves the formation of pseudo-molecular ions or adducts with solvent molecules or other species present in the mobile phase. researchgate.net

The mass spectrum of the this compound would show a distinct peak corresponding to its molecular weight (424.3 g/mol ). synthinkchemicals.com Researchers have utilized ESI-MS to study the adduction of various compounds to proteins and peptides. For instance, in studies of hemoglobin adducted with acrylamide (B121943), ESI-MS was used to identify a mass increase corresponding to the acrylamide moiety. nih.gov Similarly, ESI-MS can definitively confirm the covalent binding of ethacrynic acid to L-cysteine by detecting the expected mass shift.

Key findings from ESI-MS analysis include:

Confirmation of the formation of the adduct by identifying the correct molecular ion peak.

The ability to analyze the intact adduct without fragmentation, preserving its structural integrity.

Potential for high-resolution mass spectrometry to provide accurate mass measurements, further confirming the elemental composition of the adduct.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adduct Characterization and Site Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the detailed characterization of the this compound. This method combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. LC-MS/MS is instrumental in not only detecting the adduct but also in identifying the specific site of modification within a larger peptide or protein. nih.gov

In a typical LC-MS/MS experiment, a sample containing the adduct is first subjected to enzymatic digestion, often with trypsin, to break down the protein into smaller peptide fragments. These fragments are then separated by liquid chromatography before being introduced into the mass spectrometer. In the mass spectrometer, the precursor ion corresponding to the peptide-adduct is selected and fragmented. The resulting fragment ions are then analyzed to determine the amino acid sequence of the peptide and pinpoint the exact location of the ethacrynic acid modification. nih.gov

For example, a study on the inhibition of protein phosphohistidine (B1677714) phosphatase 1 (PHPT1) by ethacrynic acid utilized LC-MS/MS to identify Cysteine-73 as the specific site of covalent modification. nih.gov The tandem mass spectrum of the tryptic fragment containing the adduct showed a characteristic mass shift on the cysteine residue, confirming the site of adduction. nih.gov This level of detail is crucial for understanding the mechanism of action of ethacrynic acid and its interaction with specific biological targets.

Infrared Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry (IR-MALDESI-MS) for High Throughput Analysis

Infrared Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry (IR-MALDESI-MS) is an ambient ionization technique that has emerged as a platform for high-throughput analysis. biorxiv.org This method is particularly useful for the rapid screening of large numbers of samples without the need for extensive sample preparation or chromatographic separation. biorxiv.orgnih.gov IR-MALDESI combines a mid-infrared laser to desorb analytes from a sample with an electrospray plume to ionize them. nih.gov

This technique has been successfully applied to the analysis of intact proteins and for monitoring drug incorporation in various biological matrices. biorxiv.orgnih.gov For the analysis of the this compound, IR-MALDESI-MS could offer a rapid way to screen for its presence in complex mixtures. The high-throughput nature of this technique makes it suitable for applications in drug discovery and toxicology, where a large number of samples need to be analyzed quickly. biorxiv.org While specific studies on the direct application of IR-MALDESI-MS to the this compound are not prevalent, its proven capabilities in related areas suggest its potential for this purpose.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Sulfur-Containing Metabolites

Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful elemental analysis technique that can be used for the detection and quantification of sulfur-containing metabolites, including the this compound. researchgate.netresearchgate.net ICP-MS offers high sensitivity and element selectivity, making it an excellent tool for tracking compounds containing specific elements like sulfur. nih.govat-spectrosc.com

When coupled with a separation technique like high-performance liquid chromatography (HPLC), HPLC-ICP-MS can be used to analyze complex biological samples and specifically detect metabolites containing sulfur. researchgate.net The method can be optimized to monitor for the sulfur isotope (³²S or ³⁴S), allowing for the selective detection of sulfur-containing molecules as they elute from the chromatography column. at-spectrosc.com This approach has been demonstrated to be suitable for the determination of S-containing drugs and their metabolites. researchgate.net

One of the challenges in sulfur detection by ICP-MS is the potential for polyatomic interferences, such as from oxygen (¹⁶O¹⁶O⁺) at the same mass-to-charge ratio as ³²S⁺. researchgate.net However, these interferences can be minimized through various strategies, including the use of collision/reaction cells or by detecting sulfur as the SO⁺ ion (m/z 48). researchgate.net The high sensitivity of ICP-MS allows for the detection of very low concentrations of metabolites, which is often necessary in metabolism studies. nih.gov

Spectrophotometric Characterization of the Adduct

Spectrophotometry offers a more accessible method for the characterization and quantification of the this compound. The formation of the thiol adduct between ethacrynic acid and a cysteine-containing molecule, such as N-acetylcysteine, results in changes to the ultraviolet (UV) spectrum of the parent drug. nih.gov

A selective difference spectrophotometric procedure has been developed for the assay of ethacrynic acid based on its reaction with N-acetylcysteine at a neutral pH and ambient temperature. nih.gov This reaction produces a thiol adduct with distinct spectral properties compared to the unreacted ethacrynic acid. nih.gov By measuring the absorbance difference at specific wavelengths, a linear correlation with the drug concentration can be established. nih.gov

Specifically, the absorbance at 270 nm and the difference in absorbance between 270 nm and 244 nm (ΔA = A₂₇₀ - A₂₄₄) in the difference spectrum were found to be directly proportional to the concentration of the ethacrynic acid adduct. nih.gov This method has been successfully applied to determine the concentration of ethacrynic acid in pharmaceutical formulations. nih.gov

Derivatization Strategies for Enhanced Detection in Research

Derivatization is a chemical modification strategy employed to enhance the detectability and chromatographic properties of analytes for various analytical techniques, including HPLC and mass spectrometry. researchgate.net In the context of the this compound, derivatization can be used in two main ways: either ethacrynic acid itself is used as a derivatizing agent for thiols, or the adduct itself is further derivatized to improve its detection.

Ethacrynic acid has been used as a pre-column derivatization reagent for the determination of aliphatic thiol drugs like N-acetyl-L-cysteine. academicjournals.org The reaction forms a stable adduct that can be separated by reversed-phase HPLC and detected by UV absorbance. academicjournals.org This highlights the reactivity of ethacrynic acid towards thiol groups and provides a basis for its use in analytical methods.

Conversely, derivatization strategies can be applied to the this compound to enhance its detection in complex biological samples. For example, in adductomic studies, modified Edman degradation procedures using reagents like fluorescein (B123965) isothiocyanate (FITC) have been employed to selectively detach and label N-terminal adducts in proteins for subsequent analysis by LC-MS. acs.org While not directly applied to this specific adduct in the literature found, such strategies could theoretically be adapted. Furthermore, derivatization is often used in GC-MS analysis to increase the volatility of analytes; for instance, methylation has been used for the analysis of ethacrynic acid. nih.gov

Ethacrynic Acid L Cysteine Adduct As a Research Tool and Mechanistic Probe

Use as a Model Substrate in Biochemical Reactions

The ethacrynic acid L-cysteine adduct is frequently employed as a model substrate to explore fundamental biochemical pathways.

Studying Glutathione (B108866) Conjugation Kinetics

Table 1: Kinetic Parameters of Ethacrynic Acid Conjugation

| Parameter | Value | Condition |

|---|---|---|

| Km (overall) | 67 µM | Perfused rat liver |

| Vmax (overall) | 0.23 µmol/min/g liver | Perfused rat liver |

| Km (enzymatic, for GSH) | 1.2 mM | In vitro |

| Km (enzymatic, for EA) | 94 µM | In vitro |

| Vmax (enzymatic) | 32 µmol/min/g liver | In vitro |

This table summarizes key kinetic constants for the glutathione conjugation of ethacrynic acid under different experimental conditions.

Investigating Transport and Efflux Mechanisms

The this compound is also instrumental in studying how cells transport and eliminate foreign compounds. The glutathione conjugate of ethacrynic acid is a known substrate for the multidrug resistance-associated protein (MRP), a key transporter involved in drug efflux. wur.nl This interaction is significant as MRP-mediated efflux is a mechanism of drug resistance in cancer cells. wur.nl By studying the transport of the this compound and its glutathione counterpart, researchers can gain insights into the mechanisms of drug resistance and develop strategies to overcome it.

Application in Probing Enzyme Active Sites and Inhibition Mechanisms

The this compound has proven to be a potent tool for investigating the active sites and inhibitory mechanisms of various enzymes. Notably, it is a powerful inhibitor of Na-K-2Cl cotransport in avian erythrocytes, with a higher potency than ethacrynic acid itself. physiology.org The mechanism of inhibition by the L-cysteine adduct differs from that of the parent compound; its action is more rapid and reversible, and its inhibitory effect is dependent on the medium's potassium concentration. physiology.org This suggests that the adduct interacts with the transporter in a stereospecific manner as a whole molecule, rather than by delivering ethacrynic acid to the site. physiology.org

Furthermore, ethacrynic acid and its adducts are known inhibitors of glutathione S-transferases (GSTs). researchgate.net The glutathione conjugate of ethacrynic acid is a more potent inhibitor of human lung GST-pi than ethacrynic acid. researchgate.net The mechanisms of inhibition are also distinct, with the conjugate acting as a competitive inhibitor and the parent drug as a non-competitive inhibitor. researchgate.net This differential inhibition provides a means to probe the topology and binding characteristics of the GST active site. researchgate.net

Table 2: Inhibition of Human Lung GST-pi

| Inhibitor | Ki | Mechanism of Inhibition |

|---|---|---|

| Ethacrynic Acid | 11.5 µM | Non-competitive |

| Ethacrynic Acid-GSH Conjugate | 1.5 µM | Competitive |

This table compares the inhibitory constants (Ki) and mechanisms of action for ethacrynic acid and its glutathione conjugate on human lung GST-pi.

Role in Understanding Adduct Stability and Reversibility in Biological Contexts

A crucial aspect of the this compound's utility as a research tool is its stability and the reversibility of its formation. The reaction of ethacrynic acid with thiols like L-cysteine and glutathione is a Michael addition, which has been shown to be reversible. wur.nlnih.gov Studies have demonstrated that the glutathione conjugate of ethacrynic acid can transfer the ethacrynic acid moiety to other thiols, such as N-acetyl-L-cysteine, in a time- and pH-dependent manner. nih.gov

This reversibility has significant biological implications. For instance, the covalent inhibition of GST P1-1 by ethacrynic acid can be reversed by glutathione, suggesting that under normal physiological conditions, the primary mechanism of inhibition might be reversible binding by the drug and its glutathione conjugate. nih.gov However, when glutathione levels are low, covalent inhibition may become more dominant. nih.gov The rate at which various thiol adducts of ethacrynic acid release the parent compound in vitro has been correlated with their diuretic activity in vivo, indicating that the in vivo release of ethacrynic acid is a key determinant of the adducts' pharmacological effect. nih.gov

Comparative Biochemical Studies with Related Thiol Adducts and Parent Compounds

Comparative studies of the this compound with other thiol adducts and the parent compound, ethacrynic acid, have yielded valuable insights into structure-activity relationships. For example, the L-cysteine adduct of ethacrynic acid is a significantly more potent inhibitor of Na-K-2Cl cotransport than ethacrynic acid itself, its saturated derivative (dihydro-EA), the D-cysteine adduct, and adducts with other sulfhydryl compounds. physiology.orgphysiology.org This highlights the stereospecificity of the interaction with the transporter.

In studies on the inhibition of alkaline phosphatase, ethacrynic acid and L-cysteine individually inhibit the enzyme. dtic.mil However, their combination results in less inhibition than L-cysteine alone, suggesting an antagonistic interaction in this context. dtic.mil When comparing the reactivity of ethacrynic acid with that of other α,β-unsaturated carbonyl compounds, it is noted that ethacrynic acid reacts almost exclusively with cysteine 47 of GSTP1-1. wur.nl This high specificity makes it a useful probe for studying this particular enzyme.

Computational and Theoretical Investigations of Ethacrynic Acid L Cysteine Adduct

Molecular Modeling of Adduct-Protein Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating how the ethacrynic acid L-cysteine adduct interacts with its protein targets. A primary target of interest is Glutathione (B108866) S-Transferase (GST), an enzyme family involved in detoxification and drug resistance. Ethacrynic acid is a known inhibitor of GSTs, and its covalent adduct with cysteine, a component of glutathione, provides a relevant model for studying these interactions. researchgate.netnih.gov

Molecular docking studies predict the preferred binding orientation of the adduct within the protein's active site, while MD simulations provide a dynamic view of the complex, allowing for the calculation of binding free energies and observation of conformational changes.

For instance, computational studies on the interaction between the ethacrynic acid-glutathione conjugate (a close analogue of the L-cysteine adduct) and human Glutathione S-Transferase P1-1 (hGST P1-1) have been performed. nih.gov These studies reveal that the ethacrynic acid moiety of the conjugate settles into the hydrophobic binding site (H-site) of the enzyme. nih.gov The binding affinity is significant, with dissociation constants (Kd) in the micromolar range, indicating a strong interaction. nih.gov

Calorimetric and spectrofluorimetric studies, often correlated with computational models, have investigated the binding thermodynamics. For example, the binding of the ethacrynic acid-glutathione conjugate to a Y108V mutant of hGST P1-1 showed a high affinity with a Kd of approximately 0.5 µM. nih.gov Such studies can also determine thermodynamic parameters like changes in enthalpy (ΔH) and entropy (ΔS), which provide deeper insight into the forces driving the binding event.

MD simulations can further reveal conformational changes in the protein upon adduct binding. These simulations might show movement in flexible loop regions surrounding the active site, or reorientation of key amino acid side chains to better accommodate the ligand. For example, crystallographic studies of the adduct bound to hGST P1-1 mutants show that the ethacrynic acid portion binds in the H-site in a distinct fashion compared to ethacrynic acid alone, indicating that the presence of the cysteine moiety influences the binding mode and induces specific conformational adjustments. nih.gov

Table 1: Example Binding Data for Ethacrynic Acid Adducts with Protein Targets

| Ligand | Protein Target | Method | Predicted/Measured Affinity (Kd) | Reference |

| This compound | Na-K-2Cl Cotransporter | Inhibition Assay | IC50: 0.72 µM | physiology.org |

| Ethacrynic Acid-Glutathione Adduct | hGST P1-1 (Y108V mutant) | Calorimetry | ~0.5 µM | nih.gov |

| Ethacrynic Acid | Human Serum Albumin | Equilibrium Dialysis | High Affinity | nih.gov |

This table is illustrative. IC50 values represent the concentration required to inhibit 50% of the biological activity and are a common proxy for binding affinity.

The formation of the this compound occurs via a Michael addition reaction, where the nucleophilic thiol group of L-cysteine attacks the α,β-unsaturated ketone of ethacrynic acid. oup.comrsc.org Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM), can simulate this covalent bond-forming process.

These simulations can map the reaction's potential energy surface, identifying the transition state structure and calculating the activation energy barrier. This provides a theoretical measure of the reaction rate. Nuclear Magnetic Resonance (NMR) spectroscopy has been used experimentally to monitor the reaction rate between ethacrynic acid and cysteine, providing data that can validate computational models. rsc.orgnih.gov Studies have shown that the reaction to form the cysteine adduct can be rapid. scispace.com

Simulations can also explore how the protein environment of an enzyme like GST can catalyze this reaction. By modeling the reactants within the enzyme's active site, researchers can see how specific amino acid residues, such as a nearby histidine, might act as a base to deprotonate the cysteine thiol, increasing its nucleophilicity and lowering the reaction's energy barrier. rsc.orgnih.gov

Theoretical Prediction of Adduct Reactivity and Stability

Theoretical chemistry methods, like Density Functional Theory (DFT), are used to calculate the electronic structure of the this compound. These calculations provide insights into its intrinsic reactivity and stability.

By determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), scientists can predict the molecule's susceptibility to nucleophilic or electrophilic attack. The stability of the adduct is also a key consideration. The Michael addition that forms the adduct is known to be reversible. wur.nl In vitro studies have shown that various thiol adducts of ethacrynic acid can liberate the parent ethacrynic acid, and the rate of this liberation influences the biological activity. nih.gov Theoretical calculations can help to understand the factors that govern the stability of the carbon-sulfur bond and the kinetics of the reverse reaction.

Bioinformatic Analysis of Potential Protein Targets for Adduction

While GSTs are a primary focus, ethacrynic acid and its adducts can potentially interact with numerous other proteins. oup.com Bioinformatic approaches are used to screen entire proteomes to identify other potential protein targets. These methods often search for proteins that contain reactive and accessible cysteine residues, which are the primary targets for covalent modification by electrophiles like ethacrynic acid. oup.comcsic.es

Databases such as the Reactive Metabolite Target Protein Database (TPDB) compile lists of proteins known to be adducted by various reactive molecules. oup.comoup.com Analysis of these databases can reveal common targets and pathways affected by such modifications. For example, analysis of proteins targeted by cytotoxic chemically reactive metabolites has shown that many are involved in crucial cellular processes like intracellular signaling, protein folding, and the regulation of apoptosis. oup.comoup.com

Cross-docking, another computational technique, can be used for "target fishing" by attempting to dock a ligand (like the this compound) against a large library of protein structures. researchgate.net This approach can predict novel protein-drug interactions. For instance, a cross-docking study predicted that ethacrynic acid could be a ligand for the peroxisome proliferator-activated receptor (PPAR)-γ, a finding that was later experimentally validated. researchgate.net Such an approach could be extended to the cysteine adduct to identify its unique potential off-targets.

Table 2: Examples of Potential Protein Target Classes for Ethacrynic Acid Adduction

| Protein/Protein Class | Function | Evidence/Rationale | Reference(s) |

| Glutathione S-Transferases (GSTs) | Detoxification, Drug Resistance | Known target; covalent inhibition via Michael addition. | researchgate.netnih.govwur.nlcsic.es |

| Na-K-2Cl Cotransporter | Ion Transport | Highly potent inhibition by the L-cysteine adduct. | physiology.org |

| Hemoglobin | Oxygen Transport | Covalent modification of βCys93 by ethacrynic acid. | nih.gov |

| Serum Albumin | Transport Protein | High-affinity binding site for ethacrynic acid. | nih.gov |

| Cysteine Proteases | Protein Degradation | Potential for covalent modification of active site cysteine. | rsc.org |

| Peroxisome proliferator-activated receptor (PPAR)-γ | Nuclear Receptor | Predicted target of ethacrynic acid via cross-docking. | researchgate.net |

This table lists proteins identified as targets for the parent compound, ethacrynic acid, which are highly probable targets for interaction with or formation of the L-cysteine adduct.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing the ethacrynic acid L-cysteine adduct?

- Methodology : Synthesis involves reacting ethacrynic acid with L-cysteine under controlled pH and temperature. Characterization employs thin-layer chromatography (TLC) with acetic acid/ethyl acetate/chloroform (15.5:38.5:46 v/v) as the mobile phase and UV visualization. High-performance liquid chromatography (HPLC) using a LiChroCART® column (125 mm × 4.0 mm, 5 µm) with a mobile phase of formic acid (0.1%)-methanol-acetonitrile (45:8:47 v/v) at 40°C provides quantitative analysis. Stability assessments include forced degradation studies under thermal, hydrolytic, and oxidative conditions .

Q. Which analytical techniques are optimal for quantifying ethacrynic acid and its L-cysteine adduct in solution formulations?

- Methodology : A validated stability-indicating HPLC method is preferred. Use an isocratic system with UV detection at 254 nm, flow rate 0.8 mL/min, and injection volume 10 µL. For structural confirmation, HPLC-MS in negative ion mode identifies degradation products, such as dimeric Michael adducts or epoxide derivatives. Calibration curves (0.5–500 µg/mL) ensure linearity, while recovery studies validate accuracy .

Q. How should forced degradation studies be designed to evaluate the stability of the this compound?

- Methodology : Expose the adduct to hydrolytic (acid/base), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation kinetics via HPLC, noting separation of products like the epoxy-derivative (formed at lower temperatures) and oxidative byproducts (elevated temperatures). Validate method specificity by confirming baseline resolution of degradation peaks from the parent compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in the inhibitory effects of ethacrynic acid analogues across cancer cell lines?

- Methodology : Conduct comparative dose-response assays (e.g., migration inhibition in Hs578Ts(i)8 and C4-2B cells) to evaluate structural determinants. For example, methyl-substituted analogues lacking α,β-unsaturated carbonyl groups show no activity, whereas precursor II-1 (para-acylated m-cresol) inhibits migration. Use statistical tools (ANOVA, Tukey’s test) to assess significance and control for cell line-specific factors like glutathione transferase expression .

Q. What experimental strategies address ethacrynic acid’s dual effects on calcium-activated ion channels and intracellular signaling?

- Methodology : Employ perforated patch-clamp techniques on rabbit portal vein fibroblasts to measure spontaneous transient inward chloride currents (STICs) and outward potassium currents (STOCs). Test concentration-dependent inhibition (e.g., 10⁻⁴–10⁻³ M ethacrynic acid) at varying membrane potentials (-50 to +30 mV). Use calcium imaging (e.g., Fura-2 AM) to decouple direct channel blockade from calcium release modulation .

Q. How to design in vitro/in vivo studies for repurposing ethacrynic acid as a SARS-CoV-2 main protease (Mpro) inhibitor?

- Methodology : Perform molecular docking to identify binding poses (e.g., interaction of ethacrynic acid’s α,β-unsaturated region with Cys145). Validate via fluorescence-based enzymatic assays using IC₅₀ determination (8–9.5 µM range). Compare with boceprevir/GC376 controls. Assess cytotoxicity in Vero E6 cells (CC₅₀ > 100 µM) and pharmacokinetic profiling to confirm achievable plasma concentrations (e.g., 10 µM at 100 mg IV dose) .

Q. What statistical frameworks are appropriate for analyzing dose-response and cytotoxicity data in ethacrynic acid studies?

- Methodology : Apply nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC₅₀/EC₅₀ values. Use Student’s t-test or Mann-Whitney U test for pairwise comparisons. For cytotoxicity, employ Probit analysis or CompuSyn software for synergy/antagonism assessment. Include power analysis to justify sample sizes (α=0.05, β=0.2) .

Q. How to reconcile ethacrynic acid’s glutathione transferase inhibition with its cytotoxic and vasodilatory effects?

- Methodology : Use enzyme inhibition assays (e.g., GST activity with CDNB substrate) alongside cytotoxicity screens (MTT assay) in tumor vs. normal cells. Correlate results with intracellular glutathione depletion measured via LC-MS. For vascular effects, isolate mechanisms by comparing ICl(Ca) blockade (STIC inhibition) vs. potassium channel modulation (STOC suppression) in patch-clamp studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.